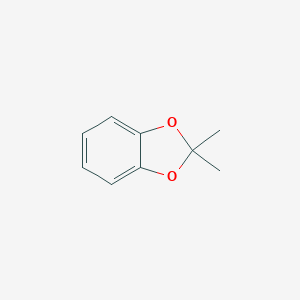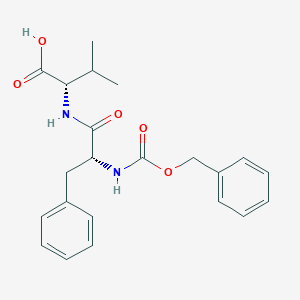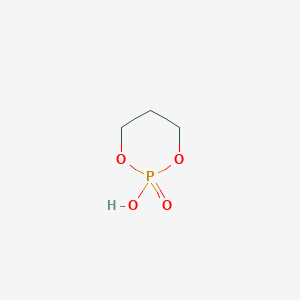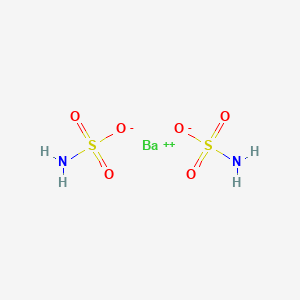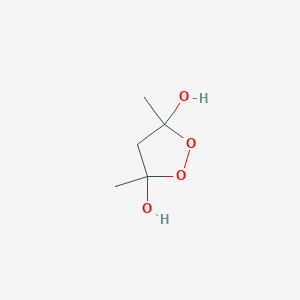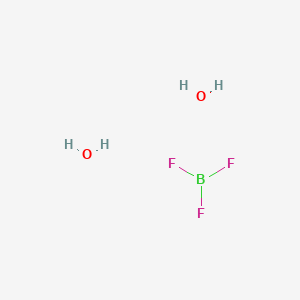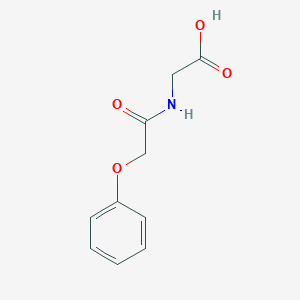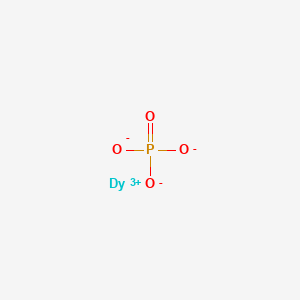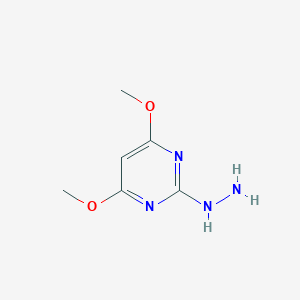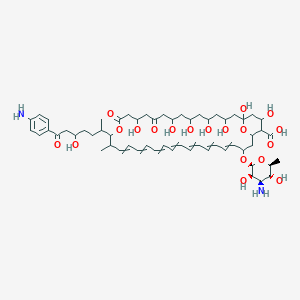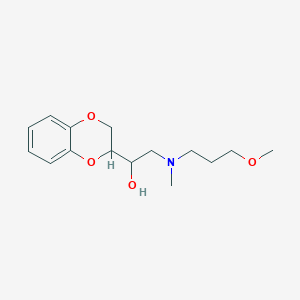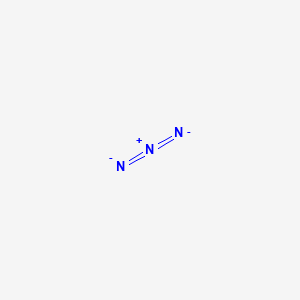![molecular formula C12H14N4O2S B081158 N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide CAS No. 14233-47-7](/img/structure/B81158.png)
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, also known as Dapson, is an organic compound that has been widely used in scientific research. It is a sulfone antibiotic that was first synthesized in 1908 by Ernest Fourneau. Dapson has been used in various fields of research, including biochemistry, pharmacology, and microbiology.
Mecanismo De Acción
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide acts by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of nucleic acids. This inhibition leads to the inhibition of bacterial growth. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide also has immunosuppressive effects, which are thought to be due to its ability to inhibit the production of reactive oxygen species by neutrophils.
Efectos Bioquímicos Y Fisiológicos
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as dihydrofolate reductase and glutathione reductase. It has also been shown to induce oxidative stress by increasing the production of reactive oxygen species. In addition, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound. It has also been extensively studied, and its mechanism of action is well understood. However, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide also has some limitations for lab experiments. It has a narrow therapeutic index, which means that it can be toxic at high doses. It also has a long half-life, which can make it difficult to control its concentration in in vitro experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide. One direction is to investigate its potential as an immunosuppressive agent for the treatment of autoimmune diseases. Another direction is to explore its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, future research could focus on the development of new derivatives of N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide with improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, or N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, is a sulfone antibiotic that has been widely used in scientific research. It has been used as an antibacterial agent, an immunosuppressive agent, and a substrate for the determination of sulfonamide drugs in biological fluids. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide acts by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of nucleic acids. It has various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of oxidative stress. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, including its potential as an immunosuppressive and anticancer agent, and the development of new derivatives with improved efficacy and reduced toxicity.
Métodos De Síntesis
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide can be synthesized by the reaction of 4-aminobenzenesulfonamide and dimethylformamide dimethyl acetal. The reaction is carried out under reflux in the presence of a catalyst, such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent, such as ethanol.
Aplicaciones Científicas De Investigación
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been used in various scientific research applications. It has been used as an antibacterial agent to treat leprosy, tuberculosis, and other bacterial infections. It has also been used as an immunosuppressive agent to treat autoimmune diseases, such as rheumatoid arthritis and lupus erythematosus. In addition, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been used as a substrate for the determination of sulfonamide drugs in biological fluids.
Propiedades
Número CAS |
14233-47-7 |
|---|---|
Nombre del producto |
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide |
Fórmula molecular |
C12H14N4O2S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)12-13-8-10(9-14-12)15-19(17,18)11-6-4-3-5-7-11/h3-9,15H,1-2H3 |
Clave InChI |
IGOXRKRZLDRQLM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2 |
Sinónimos |
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




